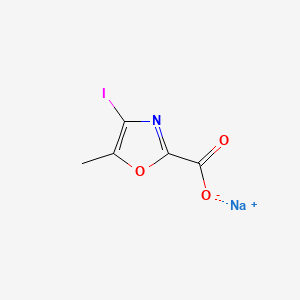![molecular formula C11H13ClN2O4 B6611125 2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride CAS No. 2763758-37-6](/img/structure/B6611125.png)
2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride (2-A2NPCA-HCl) is a synthetic compound with a wide range of scientific applications. It is a cyclopropyl derivative of 2-amino-2-cyclopropylacetic acid (2-A2CA), and is a colorless, crystalline solid with a molecular weight of 358.9 g/mol. 2-A2NPCA-HCl has a melting point of 170°C and is soluble in water and ethanol. It is used in a variety of research applications, including organic synthesis, medicinal chemistry, and pharmacology.
Scientific Research Applications
2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride has a wide range of scientific applications, such as in the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds. It is also used in medicinal chemistry and pharmacology, as it can be used as a starting material for the synthesis of a variety of compounds with potential therapeutic applications. Additionally, 2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride is used in the synthesis of peptide and peptidomimetic compounds.
Mechanism of Action
2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride is an intermediate in the synthesis of a variety of compounds, and its mechanism of action depends on the compound it is used to synthesize. For example, it can be used in the synthesis of peptide and peptidomimetic compounds, which act by binding to specific receptors in the body and eliciting a response. Additionally, 2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride can be used to synthesize compounds with potential therapeutic applications, such as inhibitors of enzymes or receptors.
Biochemical and Physiological Effects
2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride is a synthetic compound and does not have any direct biochemical or physiological effects. However, it can be used in the synthesis of compounds that have biochemical and physiological effects, such as peptides and peptidomimetics. These compounds can interact with specific receptors in the body and elicit a response, depending on the compound and its target.
Advantages and Limitations for Lab Experiments
2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride has several advantages for lab experiments, such as its high solubility in water and ethanol, and its low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of research applications. However, there are some limitations, including the fact that it is a synthetic compound and does not have any direct biochemical or physiological effects.
Future Directions
There are a number of potential future directions for 2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride. For example, it could be used to synthesize compounds with potential therapeutic applications, such as inhibitors of enzymes or receptors. Additionally, it could be used to synthesize peptides and peptidomimetics, which could be used to study the structure and function of receptors. Furthermore, 2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride could be used in the synthesis of compounds for agricultural, industrial, and other applications. Finally, it could be used to synthesize compounds for use in drug delivery systems and nanotechnology.
Synthesis Methods
2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride is synthesized by reacting 2-A2CA with 2-nitrophenyl chloroformate in the presence of a base. The reaction is carried out in a solution of acetonitrile and the resulting product is purified by recrystallization from ethyl acetate. The reaction is shown below:
2-A2CA + 2-nitrophenyl chloroformate → 2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride
properties
IUPAC Name |
2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4.ClH/c12-9(10(14)15)11(5-6-11)7-3-1-2-4-8(7)13(16)17;/h1-4,9H,5-6,12H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPAIDKGGTWQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2[N+](=O)[O-])C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal](/img/structure/B6611043.png)


![4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6611061.png)


![tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate](/img/structure/B6611076.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B6611082.png)

![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride](/img/structure/B6611095.png)
![3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B6611107.png)

![methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B6611122.png)
